N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS/c1-12-21-16(13-6-8-20-9-7-13)10-18(22-12)25-11-17(24)23-15-4-2-14(19)3-5-15/h2-10H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHXAFFJLUNFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation via Biginelli Reaction
The pyrimidine core is synthesized using a modified Biginelli reaction. A mixture of pyridin-4-ylacetaldehyde (1.2 equiv), methyl acetoacetate (1.0 equiv), and urea (1.5 equiv) undergoes cyclocondensation in ethanol under reflux (78°C, 12 hr). The intermediate dihydropyrimidinone is oxidized using potassium permanganate (KMnO₄, 0.5 equiv) in acetone to yield 2-methyl-6-(pyridin-4-yl)pyrimidin-4-ol.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pyridin-4-ylacetaldehyde | 1.2 equiv | Ethanol | 78°C | 12 hr | 65% |
| Methyl acetoacetate | 1.0 equiv | Ethanol | 78°C | 12 hr | - |
| KMnO₄ | 0.5 equiv | Acetone | 25°C | 2 hr | 72% |
Amination and Thiolation
The hydroxyl group at position 4 is replaced with an amine via treatment with ammonium chloride (NH₄Cl, 2.0 equiv) and phosphorus oxychloride (POCl₃, 3.0 equiv) at 80°C for 6 hr, yielding 2-methyl-6-(pyridin-4-yl)pyrimidin-4-amine. Subsequent thiolation is achieved using Lawesson’s reagent (1.2 equiv) in toluene under nitrogen, producing 4-mercapto-2-methyl-6-(pyridin-4-yl)pyrimidine.
Synthesis of N-(4-Bromophenyl)Chloroacetamide
Acetamide Formation
4-Bromoaniline (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA, 1.5 equiv). The mixture is stirred for 4 hr, yielding N-(4-bromophenyl)chloroacetamide as a white crystalline solid.
Characterization Data
-
Melting Point : 142–144°C
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 4.20 (s, 2H), 2.10 (s, 3H).
Coupling of Pyrimidine and Acetamide Moieties
Nucleophilic Substitution
4-Mercapto-2-methyl-6-(pyridin-4-yl)pyrimidine (1.0 equiv) is treated with N-(4-bromophenyl)chloroacetamide (1.1 equiv) in dimethylformamide (DMF) using sodium hydride (NaH, 1.2 equiv) as a base. The reaction proceeds at 60°C for 8 hr, achieving a 78% yield of the target compound.
Optimization Table
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaH | DMF | 60°C | 8 hr | 78% |
| K₂CO₃ | DMF | 80°C | 12 hr | 62% |
| TEA | THF | 50°C | 10 hr | 55% |
Alternative Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C, 30 min) in ethanol with potassium carbonate (K₂CO₃, 2.0 equiv) accelerates the coupling, improving yield to 85%.
Purification and Analytical Validation
Column Chromatography
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 92% purity.
Spectroscopic Confirmation
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.70 (d, J = 5.0 Hz, 2H), 8.25 (s, 1H), 7.65 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 8.5 Hz, 2H), 4.40 (s, 2H), 2.55 (s, 3H).
-
LC-MS (ESI+) : m/z 459.1 [M+H]⁺.
Challenges and Mitigation Strategies
-
Low Thiol Reactivity : Use of NaH in DMF enhances nucleophilicity of the mercapto group.
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Byproduct Formation : Excess chloroacetamide (1.1 equiv) minimizes dimerization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Functional Group Modifications and Receptor Specificity
Key Observations :
- Pyridine Position : The target compound’s pyridin-4-yl group (vs. pyridin-2-yl in Epirimil) may alter receptor binding. Epirimil’s pyridin-2-yl orientation enhances anticonvulsant efficacy by optimizing interactions with neuronal targets .
- Ring System: Pyridazinone derivatives (e.g., compounds) show FPR2 specificity when substituted with 4-methoxybenzyl, whereas pyrimidine-based analogs like the target compound may prioritize different targets due to ring electronics .
Pharmacological and Structural Insights
- Epirimil : Demonstrated 100% seizure prevention in vivo, attributed to its 3,4-dimethoxyphenyl group and pyridin-2-yl configuration, which enhance blood-brain barrier penetration and target engagement .
- Chlorophenyl Derivatives: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () highlights how halogen substitution (Br vs. Cl) and pyrimidine amino groups influence antibacterial activity, though direct comparisons require further data .
Physicochemical and Crystallographic Comparisons
- Crystal Packing : Pyrimidine derivatives with methoxy or halogen substituents (e.g., ) exhibit intramolecular hydrogen bonding (N–H⋯N) and C–H⋯π interactions, stabilizing their conformations. The target compound’s bromophenyl group may introduce distinct packing motifs, affecting solubility .
Biological Activity
N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological significance, and relevant research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 2-methyl-6-(pyridin-4-yl)pyrimidin-4-thiol in the presence of a suitable base. The structure can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating derivatives of related compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay results revealed that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects . Molecular docking studies further suggested that these compounds interact effectively with key cancer-related targets, enhancing their therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of synthesized compounds were tested for their antimicrobial efficacy using the turbidimetric method. Compounds d1, d2, and d3 showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antimicrobial properties.
- Anticancer Screening : In a study focused on breast cancer cell lines, compounds d6 and d7 were identified as the most active agents. Their effectiveness was attributed to their ability to induce apoptosis in cancer cells through caspase activation pathways.
- Molecular Docking Studies : Computational studies using Schrodinger software indicated that the binding affinity of these compounds to target proteins was significantly influenced by their structural features, such as the presence of bromine and sulfur moieties, which enhance interaction with active sites on proteins involved in cancer progression.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Gram-positive & negative bacteria | Turbidimetric method | Compounds d1, d2, d3 showed significant activity |
| Anticancer | MCF7 (breast cancer) | SRB assay | Compounds d6 and d7 exhibited low micromolar IC50 |
| Molecular Docking | Cancer-related proteins | Computational modeling | Enhanced binding affinity due to structural features |
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the bromophenyl acetamide moiety with the pyrimidine-thiol intermediate. Key steps include:
- Thioether formation : Reaction of 2-methyl-6-(pyridin-4-yl)pyrimidin-4-thiol with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Control of temperature (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (6–12 hours) to maximize yield. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bond connectivity. Aromatic protons in the pyridinyl and bromophenyl groups appear as distinct multiplets (δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 445.02) .
Advanced Research Questions
Q. How can X-ray crystallography be employed to determine the three-dimensional structure of this compound, and what software tools are recommended for data refinement?
- Methodological Answer :
- Crystallization : Slow evaporation from a DMSO/ethanol mixture (1:3) yields single crystals suitable for diffraction .
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Data processing with SAINT and APEX2 .
- Structure Refinement : SHELXS97 for structure solution and SHELXL2016 for refinement. Validate hydrogen bonding (e.g., N–H···O interactions) and π-π stacking using PLATON .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed (e.g., Gaussian 16) vs. experimental NMR chemical shifts. Discrepancies in sulfur-related peaks may indicate solvent effects or protonation states .
- Kinetic Studies : Monitor reaction intermediates via time-resolved HPLC-MS to identify unanticipated side reactions (e.g., thioether oxidation) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace reaction pathways and validate mechanistic hypotheses .
Q. How can researchers evaluate the compound’s interaction with biological targets, and what in vitro assays are recommended for preliminary screening?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to kinase targets (e.g., EGFR or CDK2). Focus on the pyrimidine-thioacetamide scaffold’s role in hydrogen bonding .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based kinase assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7 or HeLa) at concentrations 1–100 μM. Normalize to controls (DMSO vehicle) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting point data obtained from different laboratories?
- Methodological Answer :
- Purity Verification : Re-analyze samples via DSC (Differential Scanning Calorimetry) and HPLC. Impurities >2% can depress melting points .
- Polymorphism Screening : Perform XRPD (X-ray Powder Diffraction) to detect crystalline vs. amorphous forms. Solvent-mediated phase transitions may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
